

# Application Note: Mass Spectrometry

## Fragmentation Analysis of 5-Demethylnobiletin

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### Compound of Interest

Compound Name: 5-Demethylnobiletin

Cat. No.: B1666342

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## Abstract

This document provides a detailed analysis of the mass spectrometry fragmentation pattern of **5-Demethylnobiletin**, a bioactive polymethoxyflavone found in citrus peels. Understanding the fragmentation behavior of this compound is crucial for its accurate identification and quantification in complex matrices, which is essential for pharmacological and drug development studies. This application note outlines the characteristic fragmentation pathways observed in positive ion electrospray ionization mass spectrometry (ESI-MS/MS) and provides a detailed experimental protocol for its analysis using Ultra-Performance Liquid Chromatography coupled with Quadrupole-Exactive Orbitrap Mass Spectrometry (UPLC-Q-Exactive Orbitrap/MS).

## Introduction

**5-Demethylnobiletin** (5-hydroxy-6,7,8,3',4'-pentamethoxyflavone) is a naturally occurring polymethoxyflavone (PMF) primarily isolated from citrus fruits.[1][2] It has garnered significant scientific interest due to its wide range of biological activities, including anti-inflammatory, anti-carcinogenic, and neuroprotective properties.[1][2] Accurate and reliable analytical methods are paramount for the pharmacokinetic and metabolic studies of **5-Demethylnobiletin**. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and selectivity required for such analyses. This note details the fragmentation pattern of **5-Demethylnobiletin**, providing a foundational method for its characterization.

## Chemical Properties of 5-Demethylnobiletin

Property	Value	Reference
Molecular Formula	C <sub>20</sub> H <sub>20</sub> O <sub>8</sub>	[3]
Molecular Weight	388.37 g/mol	[2]
IUPAC Name	2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxychromen-4-one	[3]
CAS Number	2174-59-6	[3]

## Mass Spectrometry Fragmentation Pattern

The fragmentation of **5-Demethylnobiletin** in positive ion mode ESI-MS/MS is characterized by the sequential loss of methyl radicals ( $\bullet\text{CH}_3$ ), carbon monoxide (CO), and water (H<sub>2</sub>O) from the protonated molecule  $[\text{M}+\text{H}]^+$ . The primary fragmentation pathway involves the cleavage of its methoxy groups.

## Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed for **5-Demethylnobiletin** in positive ion mode. The data is compiled from fragmentation patterns reported for polymethoxyflavones.

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss	Proposed Fragment Identity	Relative Intensity
389.1235	374.0998	•CH <sub>3</sub> (15 Da)	[M+H-CH <sub>3</sub> ] <sup>+</sup>	High
389.1235	359.0761	2 x •CH <sub>3</sub> (30 Da)	[M+H-2CH <sub>3</sub> ] <sup>+</sup>	Medium
389.1235	344.0524	3 x •CH <sub>3</sub> (45 Da)	[M+H-3CH <sub>3</sub> ] <sup>+</sup>	Medium
389.1235	329.0287	4 x •CH <sub>3</sub> (60 Da)	[M+H-4CH <sub>3</sub> ] <sup>+</sup>	Low
374.0998	346.0651	CO (28 Da)	[M+H-CH <sub>3</sub> -CO] <sup>+</sup>	Medium
359.0761	331.0414	CO (28 Da)	[M+H-2CH <sub>3</sub> -CO] <sup>+</sup>	Low

Note: Relative intensities are qualitative descriptors (High, Medium, Low) based on typical fragmentation patterns of polymethoxyflavones, as specific numerical values for **5-Demethylnobiletin** were not available in the cited literature.

## Experimental Protocols

This section provides a detailed protocol for the analysis of **5-Demethylnobiletin** using UPLC-Q-Exactive Orbitrap/MS.

### Sample Preparation: Extraction of 5-Demethylnobiletin from Citrus Peel

- **Drying and Grinding:** Dry citrus peels at 60°C until a constant weight is achieved. Grind the dried peels into a fine powder.
- **Extraction:** Accurately weigh 1.0 g of the citrus peel powder and place it in a 50 mL centrifuge tube. Add 20 mL of 80% methanol.
- **Sonication:** Sonicate the mixture for 30 minutes in an ultrasonic bath.
- **Centrifugation:** Centrifuge the extract at 4000 rpm for 15 minutes.

- Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for LC-MS analysis.

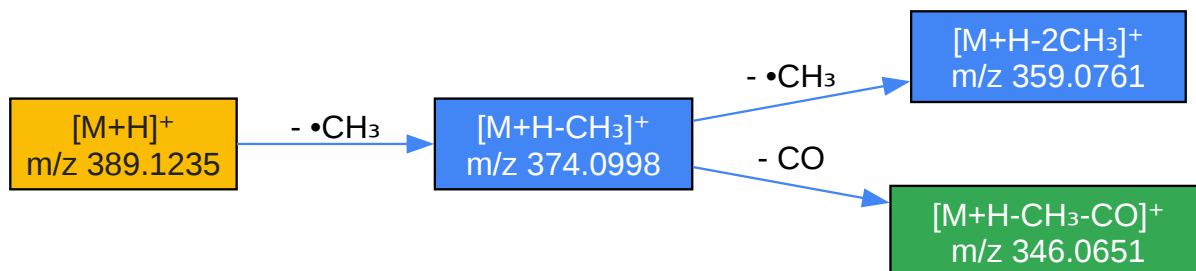
## UPLC-Q-Exactive Orbitrap/MS Analysis

- Instrumentation: Thermo Scientific Q-Exactive Orbitrap Mass Spectrometer coupled with a Vanquish UPLC system.
- Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
- Mobile Phase:
  - A: 0.1% formic acid in water
  - B: Acetonitrile
- Gradient Elution:
  - 0-2 min: 10% B
  - 2-10 min: 10-90% B (linear gradient)
  - 10-12 min: 90% B (isocratic)
  - 12-12.1 min: 90-10% B (linear gradient)
  - 12.1-15 min: 10% B (isocratic for column re-equilibration)
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Column Temperature: 30°C
- Mass Spectrometer Settings:
  - Ionization Mode: Positive Electrospray Ionization (ESI+)
  - Capillary Voltage: 3.5 kV

- Sheath Gas Flow Rate: 35 arbitrary units
- Auxiliary Gas Flow Rate: 10 arbitrary units
- Capillary Temperature: 320°C
- Full MS Scan Range: m/z 100-1000
- Resolution (Full MS): 70,000
- dd-MS<sup>2</sup> (TopN): 5
- Resolution (dd-MS<sup>2</sup>): 17,500
- Collision Energy: Stepped HCD (20, 40, 60 eV)

## Visualization of Fragmentation Pathway

The fragmentation of **5-Demethylnobiletin** primarily proceeds through the loss of methyl groups, followed by the loss of carbon monoxide.

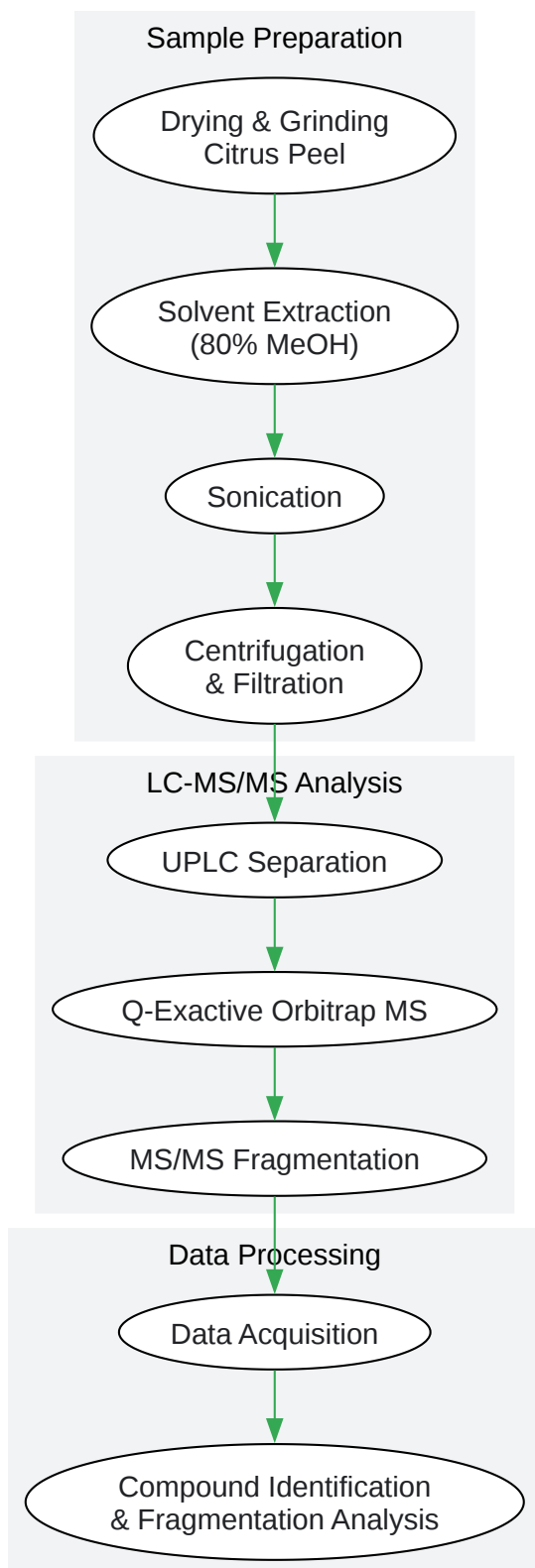


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Caption: Proposed fragmentation pathway of **5-Demethylnobiletin** in positive ESI-MS/MS.

## Workflow Diagram

The overall experimental workflow for the analysis of **5-Demethylnobiletin** is depicted below.



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Caption: General workflow for the extraction and analysis of **5-Demethylnobiletin**.

## Conclusion

This application note provides a comprehensive overview of the mass spectrometry fragmentation pattern of **5-Demethylnobiletin** and a detailed protocol for its analysis. The characteristic neutral losses of methyl radicals and carbon monoxide serve as diagnostic markers for the identification of this and related polymethoxyflavones. The provided experimental workflow and parameters can be adapted by researchers for the routine analysis of **5-Demethylnobiletin** in various sample matrices, aiding in the advancement of research into its pharmacological and metabolic profiles.

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## References

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